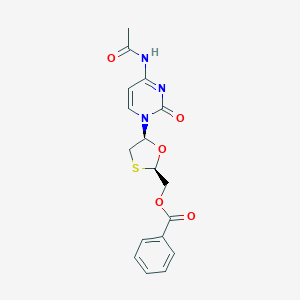

N-Acetyl O-Benzyl Lamivudine

Description

BenchChem offers high-quality N-Acetyl O-Benzyl Lamivudine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl O-Benzyl Lamivudine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGJSLVQHXINJ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Acetyl O-Benzyl Lamivudine

This guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Acetyl O-Benzyl Lamivudine, a key protected intermediate in the synthesis of modified nucleoside analogues. The strategy detailed herein is designed for clarity, reproducibility, and high fidelity, addressing the common challenges associated with selective protection of multifunctional molecules like Lamivudine.

Strategic Overview: The Imperative for Orthogonal Protection

Lamivudine, a potent reverse transcriptase inhibitor, possesses three reactive functional groups: a primary hydroxyl (-OH), a secondary amine (-NH2) within the cytosine ring, and an amide (-NH) group.[1] To facilitate regioselective modification or coupling at a specific site, a carefully planned protection strategy is paramount. The synthesis of N-Acetyl O-Benzyl Lamivudine serves as a classic example of employing orthogonal protecting groups—benzyl for the hydroxyl and acetyl for the exocyclic amine—allowing for their selective removal under different conditions.

The chosen synthetic pathway proceeds via a two-step sequence designed to maximize yield and minimize side-product formation:

-

Selective O-Benzylation: Protection of the sterically accessible primary hydroxyl group.

-

Regioselective N-Acetylation: Protection of the exocyclic amine of the cytosine moiety.

This sequence is logically dictated by the relative nucleophilicity and steric accessibility of the functional groups. The primary hydroxyl is the most accessible and readily reacts under standard benzylation conditions. Subsequent acetylation targets the exocyclic amine, which is more nucleophilic than the ring amide nitrogen.

Below is a logical workflow diagram illustrating the strategic approach.

Caption: High-level workflow for the synthesis of N-Acetyl O-Benzyl Lamivudine.

Detailed Synthesis Pathway and Mechanistic Rationale

The following sections provide a detailed, step-by-step protocol grounded in established chemical principles. The causality behind the choice of reagents and conditions is explained to ensure a trustworthy and reproducible process.

Step 1: Selective O-Benzylation of Lamivudine

The initial step focuses on the chemoselective protection of the 5'-hydroxyl group. The benzyl ether is an ideal protecting group due to its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenation.

Causality and Experimental Choices:

-

Reagent Selection: Benzyl bromide (BnBr) is a highly reactive and effective benzylating agent.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen, driving the reaction to completion.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. Its high boiling point also allows for a broad temperature range.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic deprotonation by NaH. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without promoting side reactions.

Caption: Reaction scheme for the selective O-benzylation of Lamivudine.

Experimental Protocol:

-

To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of Lamivudine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes, during which time the evolution of H₂ gas should be observed.

-

Add Benzyl Bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-Benzyl Lamivudine.

Step 2: N-Acetylation of O-Benzyl Lamivudine

With the hydroxyl group protected, the subsequent step is the acetylation of the exocyclic amino group of the cytosine ring. The acetyl group serves as a robust protecting group for amines and is commonly employed in nucleoside chemistry.[2]

Causality and Experimental Choices:

-

Reagent Selection: Acetic anhydride is a potent and readily available acetylating agent. It is preferred over acetyl chloride for its less aggressive nature and the less corrosive nature of its acetic acid byproduct.

-

Solvent/Base: Pyridine serves a dual role as a solvent and a base. It catalyzes the reaction by forming a highly reactive acetylpyridinium intermediate and also neutralizes the acetic acid generated during the reaction.

-

Temperature: The reaction is performed at room temperature, which is sufficient for complete conversion without the need for heating.

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of N-Acetyl O-Benzyl Lamivudine

Abstract

N-Acetyl O-Benzyl Lamivudine is a chemically modified derivative of Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][2] This guide posits that N-Acetyl O-Benzyl Lamivudine functions as a prodrug, requiring intracellular metabolic activation to release the parent compound, Lamivudine. We will first deconstruct the well-established mechanism of Lamivudine, detailing its intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase.[3][4] Following this, we will explore the roles of N-acetylation and O-benzylation as common strategies in medicinal chemistry to enhance drug delivery and bioavailability.[5][6] Based on these principles, a putative mechanism of action for N-Acetyl O-Benzyl Lamivudine is proposed, involving enzymatic cleavage of the acetyl and benzyl groups to yield Lamivudine, which then follows its known antiviral pathway. This whitepaper provides the scientific rationale for this proposed mechanism and outlines a comprehensive, self-validating experimental framework to rigorously test this hypothesis, offering a clear path for researchers and drug development professionals.

The Foundational Mechanism: Lamivudine as a Viral Reverse Transcriptase Inhibitor

To understand the derivative, one must first master the parent compound. Lamivudine is a synthetic cytosine analogue that exhibits potent antiviral activity against HIV and HBV.[][2] Its mechanism is a classic example of competitive inhibition and chain termination.[3][7]

1.1. Intracellular Activation Pathway

Lamivudine, in its administered form, is biologically inactive. Its antiviral properties are manifested only after it undergoes sequential phosphorylation by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][8]

-

Entry into the Cell: Lamivudine enters the host cell, such as a CD4+ T-lymphocyte or a hepatocyte, via passive diffusion and potentially through nucleoside transporters.[9]

-

First Phosphorylation: Deoxycytidine kinase catalyzes the initial and rate-limiting step, converting Lamivudine to lamivudine monophosphate (3TC-MP).[9]

-

Second Phosphorylation: Cytidylate kinase then converts 3TC-MP to lamivudine diphosphate (3TC-DP).[9]

-

Final Phosphorylation: Finally, nucleoside diphosphate kinase adds the third phosphate group, forming the active metabolite, lamivudine triphosphate (3TC-TP).[9]

1.2. Inhibition of Viral Replication

Once formed, 3TC-TP acts as a potent inhibitor of viral reverse transcriptase (in HIV) and HBV polymerase.[3] The mechanism of inhibition is twofold:

-

Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for incorporation into the nascent viral DNA strand being synthesized by the reverse transcriptase.[3]

-

Chain Termination: Lamivudine lacks a 3'-hydroxyl group on its sugar moiety.[3] If the viral polymerase incorporates 3TC-TP into the growing DNA chain, the absence of this 3'-OH group makes it impossible to form the necessary 5'-3' phosphodiester bond with the next incoming nucleotide.[3] This results in the immediate and irreversible termination of DNA chain elongation, halting viral replication.[][3]

A key advantage of Lamivudine is its high selectivity for viral polymerases over human cellular DNA polymerases (α, β, and γ), which contributes to its favorable safety profile.[][10]

Caption: Intracellular activation and mechanism of action of Lamivudine.

Rationale for Modification: The Role of N-Acetyl and O-Benzyl Groups

Prodrug strategies are frequently employed in drug development to overcome limitations of a parent compound, such as poor solubility, low membrane permeability, or rapid metabolism.[5][11] The modifications present in N-Acetyl O-Benzyl Lamivudine suggest a deliberate prodrug design.

-

N-Acetylation: Acetylation of amine groups is a common biotransformation reaction, often mediated by N-acetyltransferase (NAT) enzymes.[12] In drug design, N-acetylation can serve several purposes. It can neutralize a positive charge, increasing lipophilicity and potentially enhancing passage across cell membranes. Furthermore, it can protect the amine group from degradation or serve as a handle for targeted enzymatic cleavage within specific cells or tissues.[13]

-

O-Benzylation: Benzyl groups are widely used as protecting groups for hydroxyl functions in organic synthesis.[14][15] In a prodrug context, an O-benzyl ether can increase the lipophilicity of a molecule, which may improve its absorption and distribution characteristics. This group is generally stable but can be cleaved in vivo by oxidative enzymes, such as cytochrome P450s, to release the free hydroxyl group.[16]

Proposed Mechanism of Action for N-Acetyl O-Benzyl Lamivudine

Based on the principles above, N-Acetyl O-Benzyl Lamivudine is hypothesized to be an inactive prodrug that must undergo a two-step intracellular bioactivation process to release Lamivudine, which then exerts the antiviral effect.

-

Cellular Uptake: The increased lipophilicity from the acetyl and benzyl groups is expected to enhance passive diffusion across the cell membrane.

-

Metabolic Cleavage: Once inside the cell, the prodrug is likely processed by intracellular enzymes.

-

Deacetylation: An amidase or deacetylase would cleave the N-acetyl group from the cytosine ring, yielding O-Benzyl Lamivudine.

-

De-benzylation: A cytochrome P450 enzyme or another etherase would cleave the O-benzyl ether from the sugar moiety, releasing the parent drug, Lamivudine.

-

-

Activation and Inhibition: The liberated Lamivudine molecule is now available to be phosphorylated to 3TC-TP by host cell kinases, subsequently inhibiting viral reverse transcriptase as previously described.

Caption: Proposed bioactivation pathway of N-Acetyl O-Benzyl Lamivudine.

Experimental Validation Protocols

To validate this proposed mechanism, a series of self-validating experiments must be conducted. This framework is designed to systematically confirm each step of the hypothesis.

4.1. Experiment 1: Direct Inhibition Assay

-

Objective: To determine if N-Acetyl O-Benzyl Lamivudine directly inhibits viral reverse transcriptase.

-

Rationale: According to the prodrug hypothesis, the modified compound should be inactive. Direct inhibition would invalidate the hypothesis.

-

Methodology:

-

Obtain purified, recombinant HIV-1 reverse transcriptase (RT).

-

Set up an in vitro RT activity assay (e.g., using a poly(rA)/oligo(dT) template-primer and measuring incorporation of radiolabeled or fluorescently-labeled dTTP).

-

Test the inhibitory activity of N-Acetyl O-Benzyl Lamivudine across a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Use Lamivudine-TP as a positive control for inhibition and a vehicle (e.g., DMSO) as a negative control.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

-

4.2. Experiment 2: Cellular Antiviral Efficacy Assay

-

Objective: To confirm that N-Acetyl O-Benzyl Lamivudine has antiviral activity in a cell-based model.

-

Rationale: While expected to be inactive in an enzymatic assay, the prodrug should demonstrate activity in cells capable of metabolizing it to Lamivudine.

-

Methodology:

-

Culture a susceptible cell line (e.g., MT-4 cells or activated primary human PBMCs).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Simultaneously treat the infected cells with serial dilutions of N-Acetyl O-Benzyl Lamivudine and, in parallel, with Lamivudine as a comparator.

-

After a set incubation period (e.g., 4-5 days), quantify viral replication by measuring p24 antigen levels in the supernatant via ELISA.

-

Calculate the EC50 (half-maximal effective concentration) for both compounds.

-

4.3. Experiment 3: Intracellular Metabolism and Phosphorylation Analysis

-

Objective: To directly measure the conversion of the prodrug to Lamivudine and its subsequent phosphorylation.

-

Rationale: This is the most critical experiment to prove the bioactivation pathway. It directly links the prodrug to the formation of the active metabolite.

-

Methodology:

-

Incubate a relevant cell line (e.g., HepG2 for HBV or CEM-CCRF for HIV) with a known concentration (e.g., 10 µM) of N-Acetyl O-Benzyl Lamivudine for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, harvest the cells and prepare cell lysates via methanol/perchloric acid extraction.

-

Analyze the lysates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

The LC-MS/MS method must be optimized to quantify:

-

N-Acetyl O-Benzyl Lamivudine (the parent prodrug)

-

O-Benzyl Lamivudine (intermediate)

-

Lamivudine (cleaved parent drug)

-

3TC-MP, 3TC-DP, and 3TC-TP (the phosphorylated metabolites)

-

-

Plot the concentration of each analyte over time to determine the metabolic and phosphorylation kinetics.

-

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a robust validation (or refutation) of the proposed mechanism. The expected outcomes are summarized below.

| Experiment | Compound Tested | Metric | Expected Outcome | Interpretation |

| 1. Direct Inhibition Assay | N-Acetyl O-Benzyl Lamivudine | IC50 | >100 µM | The prodrug is not a direct inhibitor of reverse transcriptase. |

| Lamivudine-TP (Control) | IC50 | Low µM / High nM | Confirms assay validity. | |

| 2. Cellular Efficacy Assay | N-Acetyl O-Benzyl Lamivudine | EC50 | Potent (Low µM / High nM) | The prodrug is active in a cellular context where metabolic enzymes are present. |

| Lamivudine (Control) | EC50 | Potent (Low µM / High nM) | Provides a benchmark for the prodrug's efficacy. | |

| 3. Metabolism Analysis | N-Acetyl O-Benzyl Lamivudine | Analyte Concentration | Decrease in prodrug over time with a corresponding appearance and increase of Lamivudine, 3TC-MP, 3TC-DP, and 3TC-TP. | Direct evidence of intracellular cleavage and subsequent phosphorylation, confirming the bioactivation pathway. |

Conclusion

The chemical structure of N-Acetyl O-Benzyl Lamivudine strongly suggests its function as a prodrug of Lamivudine. The proposed mechanism involves enhanced cellular uptake followed by sequential enzymatic cleavage of the N-acetyl and O-benzyl groups to release the parent drug. This liberated Lamivudine is then phosphorylated by host kinases to its active triphosphate form, which competitively inhibits viral reverse transcriptase and terminates DNA chain elongation. The outlined experimental framework provides a clear and scientifically rigorous path to validate this hypothesis, combining enzymatic, virological, and bioanalytical techniques. Successful validation would position N-Acetyl O-Benzyl Lamivudine as a potentially valuable next-generation therapeutic with improved pharmacological properties.

References

-

Patsnap Synapse. (2024). What is the mechanism of Lamivudine? Available from: [Link]

-

Patel, M., et al. (2023). Lamivudine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

PharmGKB. (2011). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lamivudine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

-

Medicosis Perfectionalis. (2024). Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. YouTube. Available from: [Link]

-

Hoggard, P. G., et al. (2001). The intracellular activation of lamivudine (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Clinical Pharmacology, 52(4), 431–437. Available from: [Link]

-

Wikipedia. Lamivudine. Available from: [Link]

-

Jain, A., & Goyal, A. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(10), 1645–1661. Available from: [Link]

-

Wang, Y., et al. (2022). Chemoselective Acylation of Nucleosides. Chemistry, 28(41), e202200889. Available from: [Link]

-

Wedler, H. B., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(26), 4763–4766. Available from: [Link]

-

Stanford University HIV Drug Resistance Database. (2025). NRTI Resistance Notes. Available from: [Link]

-

ASM Journals. (2019). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 63(12). Available from: [Link]

-

Drazic, A., & Aksnes, H. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Cellular and Molecular Life Sciences, 79(3), 162. Available from: [Link]

-

Wedler, H. B., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Available from: [Link]

-

RSC Publishing. (2021). Prodrug strategies in developing antiviral nucleoside analogs. Available from: [Link]

-

Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. (2024). YouTube. Available from: [Link]

-

MDPI. (2019). Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. International Journal of Molecular Sciences, 20(3), 629. Available from: [Link]

-

MDPI. (2023). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 28(18), 6529. Available from: [Link]

-

Wikipedia. Benzyl group. Available from: [Link]

-

MDPI. (2023). Reduced LOXL3 Expression Disrupts Microtubule Acetylation and Drives TP53-Dependent Cell Fate in Glioblastoma. International Journal of Molecular Sciences, 24(24), 17296. Available from: [Link]

-

Clavel, F., & Hance, A. J. (2004). Resistance to nucleoside reverse transcriptase inhibitors. Journal of Antimicrobial Chemotherapy, 54(4), 723–731. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

-

PubMed. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Available from: [Link]

-

Preprints.org. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2007). Effects of single nucleotide polymorphisms in human N-acetyltransferase 2 on metabolic activation (O-acetylation) of heterocyclic amine carcinogens. Available from: [Link]

-

eLife. (2022). HIV-specific CD8+ T-cell proliferative response 24 weeks after early antiretroviral therapy initiation is associated with the subsequent reduction in the viral reservoir. Available from: [Link]

Sources

- 2. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lamivudine - Wikipedia [en.wikipedia.org]

- 8. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzyl group - Wikipedia [en.wikipedia.org]

- 16. Benzyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Early-Stage Research of N-Acetyl O-Benzyl Lamivudine: A Prodrug Strategy

Abstract

This technical guide provides a comprehensive overview of a hypothetical early-stage research and development program for N-Acetyl O-Benzyl Lamivudine, a novel derivative of the potent antiretroviral agent, Lamivudine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of antiviral therapies. We will explore the rationale behind the design of this compound as a potential prodrug, detailing plausible synthetic routes, and outlining a rigorous cascade of in vitro and in vivo studies essential for its preliminary evaluation. This guide emphasizes the importance of a structured, data-driven approach to early-stage drug discovery, integrating chemical synthesis, biological evaluation, and pharmacokinetic profiling to build a robust preclinical data package.

Introduction: The Rationale for Developing N-Acetyl O-Benzyl Lamivudine

Lamivudine (3TC) is a cornerstone of antiretroviral therapy, widely used in the management of HIV-1 and Hepatitis B Virus (HBV) infections.[1] Its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1] While highly effective, the development of prodrugs for established antiviral agents like Lamivudine is a well-established strategy to overcome certain limitations and enhance their therapeutic potential.[2] Prodrugs are inactive compounds that are metabolically converted to the active parent drug in vivo.[3] This approach can be leveraged to improve pharmacokinetic properties such as oral bioavailability, cellular permeability, and tissue targeting, as well as to mitigate certain adverse effects.[2]

The design of N-Acetyl O-Benzyl Lamivudine is predicated on a dual-modification strategy to potentially enhance its drug-like properties. The N-acetylation of the exocyclic amine on the cytosine base and O-benzylation of the primary hydroxyl group on the oxathiolane ring are hypothesized to increase the lipophilicity of the parent molecule. This increased lipophilicity may facilitate passive diffusion across cellular membranes, potentially leading to higher intracellular concentrations of the active metabolite, Lamivudine triphosphate.

The primary objectives of the early-stage research on N-Acetyl O-Benzyl Lamivudine are:

-

To establish a viable and scalable synthetic route for the compound.

-

To confirm its identity and purity through rigorous analytical characterization.

-

To evaluate its in vitro antiviral activity against HIV-1 and HBV.

-

To assess its cytotoxicity in relevant cell lines.

-

To investigate its metabolic stability and potential to be converted to Lamivudine.

-

To determine its preliminary in vivo pharmacokinetic profile in a relevant animal model.

This guide will delineate the experimental framework to address these objectives, providing a roadmap for the preclinical assessment of this novel Lamivudine derivative.

Synthesis and Characterization of N-Acetyl O-Benzyl Lamivudine

A plausible synthetic pathway for N-Acetyl O-Benzyl Lamivudine would involve a two-step modification of Lamivudine.

Synthetic Workflow

Caption: Synthetic workflow for N-Acetyl O-Benzyl Lamivudine.

Experimental Protocol: Synthesis

Step 1: N-Acetylation of Lamivudine

-

Dissolve Lamivudine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Acetyl Lamivudine.

Step 2: O-Benzylation of N-Acetyl Lamivudine

-

Dissolve N-Acetyl Lamivudine in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH) portion-wise at 0°C.

-

Stir the suspension for 30 minutes at 0°C.

-

Add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Acetyl O-Benzyl Lamivudine.

Analytical Characterization

The identity and purity of the synthesized N-Acetyl O-Benzyl Lamivudine should be confirmed using a panel of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Resonances corresponding to the protons and carbons of the Lamivudine backbone, as well as the acetyl and benzyl protecting groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₉N₃O₄S. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of >95%. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the amide, ester, and aromatic functionalities. |

Preclinical In Vitro Evaluation

A series of in vitro assays are crucial to determine the biological activity and safety profile of N-Acetyl O-Benzyl Lamivudine.

Antiviral Activity Assays

The primary objective is to assess the efficacy of the compound against HIV-1 and HBV.

3.1.1. Anti-HIV-1 Activity Assay

-

Cell Line: MT-4 cells are a suitable human T-cell line for HIV-1 infection studies.

-

Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) should be used.

-

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of N-Acetyl O-Benzyl Lamivudine, Lamivudine (as a positive control), and a vehicle control.

-

Add the compounds to the cells and incubate for 1 hour.

-

Infect the cells with a known titer of HIV-1.

-

Incubate the plates for 5-7 days.

-

Assess viral replication by measuring p24 antigen levels in the supernatant using an ELISA-based assay.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of p24 production against the compound concentration.

3.1.2. Anti-HBV Activity Assay

-

Cell Line: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce HBV particles, are the standard model.

-

Protocol:

-

Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of N-Acetyl O-Benzyl Lamivudine, Lamivudine (positive control), and a vehicle control.

-

Treat the cells with the compounds.

-

Incubate the plates for 7-9 days, with media and compound changes every 2-3 days.

-

Collect the cell culture supernatant and extract HBV DNA.

-

Quantify the amount of extracellular HBV DNA using a quantitative real-time PCR (qPCR) assay.

-

-

Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of HBV DNA replication against the compound concentration.

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of the compound to host cells.[4]

Protocol:

-

Cell Lines: Use the same cell lines as in the antiviral assays (MT-4 and HepG2.2.15) and a non-infected control cell line (e.g., HEK293).

-

Method: A standard MTT or CellTiter-Glo® assay can be used to assess cell viability.[5]

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with serial dilutions of N-Acetyl O-Benzyl Lamivudine for the same duration as the antiviral assays.

-

Add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / EC₅₀) for each virus. A higher SI value indicates a more favorable safety profile.

| Parameter | N-Acetyl O-Benzyl Lamivudine | Lamivudine |

| HIV-1 EC₅₀ (µM) | To be determined | Reference value |

| HBV EC₅₀ (µM) | To be determined | Reference value |

| MT-4 CC₅₀ (µM) | To be determined | Reference value |

| HepG2.2.15 CC₅₀ (µM) | To be determined | Reference value |

| HIV-1 Selectivity Index (SI) | To be determined | Reference value |

| HBV Selectivity Index (SI) | To be determined | Reference value |

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies

Early in vitro DMPK studies are critical for predicting the in vivo behavior of a drug candidate.[6]

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

Protocol:

-

System: Use human and rodent (e.g., mouse or rat) liver microsomes.

-

Procedure:

-

Incubate N-Acetyl O-Benzyl Lamivudine with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent.

-

Analyze the remaining concentration of the parent compound by LC-MS/MS.

-

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Prodrug Conversion in Plasma and Cell Lysates

This experiment is crucial to confirm that N-Acetyl O-Benzyl Lamivudine is converted to Lamivudine.

Protocol:

-

Matrices: Use human and rodent plasma, as well as lysates from MT-4 and HepG2.2.15 cells.

-

Procedure:

-

Incubate N-Acetyl O-Benzyl Lamivudine in the different biological matrices.

-

Take samples at various time points.

-

Analyze the samples by LC-MS/MS for the disappearance of the parent compound and the appearance of Lamivudine.

-

-

Data Analysis: Determine the rate of conversion of the prodrug to the active drug.

Caption: Proposed metabolic activation pathway of N-Acetyl O-Benzyl Lamivudine.

Early In Vivo Pharmacokinetic Studies

A preliminary in vivo pharmacokinetic study in a rodent model is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]

Study Design

-

Species: Male Sprague-Dawley rats or BALB/c mice are commonly used.[7]

-

Groups:

-

Group 1: Intravenous (IV) administration of N-Acetyl O-Benzyl Lamivudine.

-

Group 2: Oral (PO) administration of N-Acetyl O-Benzyl Lamivudine.

-

Group 3: Oral (PO) administration of Lamivudine (for comparison).

-

-

Dosing: A single dose should be administered. The dose level should be determined based on the in vitro cytotoxicity data.

-

Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[7]

-

Analysis: Analyze plasma samples for the concentrations of both N-Acetyl O-Benzyl Lamivudine and Lamivudine using a validated LC-MS/MS method.

Data Analysis

| Pharmacokinetic Parameter | Description | N-Acetyl O-Benzyl Lamivudine (IV) | N-Acetyl O-Benzyl Lamivudine (PO) | Lamivudine (PO) |

| Cₘₐₓ (ng/mL) | Maximum plasma concentration | To be determined | To be determined | Reference value |

| Tₘₐₓ (h) | Time to reach Cₘₐₓ | To be determined | To be determined | Reference value |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | To be determined | To be determined | Reference value |

| t₁/₂ (h) | Elimination half-life | To be determined | To be determined | Reference value |

| CL (L/h/kg) | Clearance | To be determined | To be determined | Reference value |

| Vd (L/kg) | Volume of distribution | To be determined | To be determined | Reference value |

| F (%) | Oral bioavailability | To be determined | To be determined | Reference value |

Data Interpretation and Future Directions

The culmination of the data from these early-stage studies will provide a comprehensive initial assessment of N-Acetyl O-Benzyl Lamivudine's potential as a viable drug candidate.

Favorable outcomes would include:

-

Potent in vitro antiviral activity against HIV-1 and HBV, ideally comparable to or better than Lamivudine.

-

A high selectivity index, indicating low cytotoxicity.

-

Efficient conversion to Lamivudine in relevant biological matrices.

-

An improved in vivo pharmacokinetic profile compared to Lamivudine, potentially demonstrating enhanced oral bioavailability.

Should the results be promising, the next steps in the development of N-Acetyl O-Benzyl Lamivudine would involve more extensive preclinical studies, including dose-range-finding toxicity studies in two species, safety pharmacology studies, and the development of a scalable manufacturing process. These studies are essential prerequisites for the submission of an Investigational New Drug (IND) application to regulatory authorities.[8]

References

- Bonde, C. G. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1601, pp. 1-9). Humana Press.

-

Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

-

Certara. (n.d.). 10 Strategic Foundations for Early Drug Development. Retrieved from [Link]

- Grieshaber, N. A., & Maffuid, P. W. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual.

-

IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases. Retrieved from [Link]

- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The application of prodrugs as a tool to enhance the properties of nucleoside reverse transcriptase inhibitors. Molecules, 18(4), 3847–3883.

-

Labcorp. (n.d.). Drug metabolism & pharmacokinetics (DMPK). Retrieved from [Link]

-

National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

- Quercia, R., Perno, C. F., Koteff, J., Moore, K., McCoig, C., & Kuritzkes, D. R. (2018). Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection. Journal of Acquired Immune Deficiency Syndromes, 78(2), 125–135.

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

Worldwide Clinical Trials. (2020, October 2). New Early Phase Strategies for Drug Development Success. Retrieved from [Link]

Sources

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl O-Benzyl Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-Acetyl O-Benzyl Lamivudine, a derivative of the potent antiretroviral agent Lamivudine. Drawing from established principles in medicinal chemistry and organic synthesis, this document outlines a plausible synthetic pathway, detailed characterization methodologies, and a discussion of its potential applications in drug development. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction: The Rationale for Lamivudine Derivatization

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a cornerstone in the treatment of HIV and Hepatitis B infections.[1] Its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the replication cycle of retroviruses.[2] The strategic modification of the Lamivudine scaffold to create prodrugs or derivatives with enhanced pharmacological properties is a key area of research. Such modifications aim to improve bioavailability, increase metabolic stability, or enable targeted delivery.

N-Acetyl O-Benzyl Lamivudine is one such derivative, incorporating both an N-acetyl group at the cytosine base and a benzyl ether at the 5'-hydroxyl position of the oxathiolane ring. The N-acetylation of nucleosides is a known strategy that can influence their solubility and permeability, and in some cases, can be a key step in purification processes.[3] The O-benzylation serves as a common protecting group for hydroxyl functionalities in organic synthesis and can also significantly increase the lipophilicity of the parent molecule, potentially impacting its pharmacokinetic profile.

This guide will delve into the synthetic and analytical aspects of N-Acetyl O-Benzyl Lamivudine, providing a foundational understanding for its potential role in antiviral research.

Synthesis of N-Acetyl O-Benzyl Lamivudine: A Proposed Pathway

Sources

Technical Guide: In Vitro Antiviral Activity of N-Acetyl O-Benzyl Lamivudine

A Senior Application Scientist's Perspective on the Preclinical Evaluation of a Novel Lamivudine Prodrug

Executive Summary

This guide provides a comprehensive technical framework for the in vitro evaluation of N-Acetyl O-Benzyl Lamivudine, a novel prodrug candidate derived from the established antiretroviral agent, Lamivudine (3TC). Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV and Hepatitis B Virus (HBV) infections.[1][2] However, challenges such as cellular permeability, phosphorylation efficiency, and the emergence of drug resistance necessitate the exploration of next-generation derivatives. This document outlines the scientific rationale for the design of N-Acetyl O-Benzyl Lamivudine and presents a detailed, field-proven methodology for its comprehensive in vitro characterization. We will detail the critical experimental workflows for assessing cytotoxicity and antiviral efficacy, emphasizing the causality behind protocol choices to ensure data integrity and reproducibility.

The Rationale for a Lamivudine Prodrug Strategy

Lamivudine, a synthetic analogue of cytidine, exerts its antiviral effect after being anabolized within the host cell to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][4][5] This active metabolite competitively inhibits the viral reverse transcriptase (RT) enzyme and terminates the elongation of the viral DNA chain.[1][5] The efficacy of Lamivudine is thus entirely dependent on its uptake and intracellular phosphorylation.

The chemical modifications in N-Acetyl O-Benzyl Lamivudine are strategically designed to enhance its drug-like properties:

-

O-Benzylation: The benzyl group, being lipophilic, is hypothesized to enhance the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane. This could lead to higher intracellular concentrations of the parent compound compared to Lamivudine alone.

-

N-Acetylation: The acetyl group may serve a dual purpose. Firstly, it can protect the N4 amino group of the cytosine ring from deamination by cellular enzymes, a known metabolic pathway for cytidine analogues. Secondly, it may modulate the compound's solubility and interaction with cellular uptake transporters.

The core hypothesis is that N-Acetyl O-Benzyl Lamivudine will act as a prodrug, being efficiently absorbed by target cells and subsequently hydrolyzed by intracellular esterases and amidases to release Lamivudine for its critical phosphorylation cascade.

Proposed Intracellular Activation Pathway

The proposed metabolic activation of N-Acetyl O-Benzyl Lamivudine is a multi-step intracellular process. The efficiency of each step is a critical determinant of the compound's overall antiviral potency.

Caption: Proposed metabolic activation pathway of N-Acetyl O-Benzyl Lamivudine.

Experimental Design: A Two-Pillar Approach

The in vitro evaluation of any novel antiviral compound rests on two fundamental pillars: assessing its toxicity to host cells and quantifying its specific activity against the target virus. A high therapeutic index—the ratio of cytotoxicity to antiviral efficacy—is the ultimate goal.

Pillar 1: Cytotoxicity Assessment (CC₅₀ Determination)

Before evaluating antiviral activity, it is imperative to determine the concentration at which the compound becomes toxic to the host cells. This is expressed as the 50% cytotoxic concentration (CC₅₀). The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to cell viability.[6][7]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4 or CEM-SS) into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Compound Preparation: Prepare a stock solution of N-Acetyl O-Benzyl Lamivudine in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM). Include Lamivudine as a comparator control.

-

Treatment: Add 100 µL of each compound dilution to the appropriate wells. Include "cells-only" wells (vehicle control, with the highest concentration of DMSO used) and "medium-only" wells (background control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere. This duration allows for multiple rounds of cell division, making it possible to detect cytostatic effects.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Pillar 2: Antiviral Efficacy Assessment (EC₅₀ Determination)

The antiviral efficacy is expressed as the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%. The HIV-1 p24 antigen capture ELISA is a highly specific and sensitive method for quantifying viral replication.[8][9] The p24 protein is a core structural component of the HIV capsid, and its concentration in the culture supernatant correlates directly with the amount of virus being produced.[10][11]

Protocol: HIV-1 p24 Antigen Inhibition Assay

-

Cell Infection: Pre-incubate MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a pre-determined multiplicity of infection (MOI) for 2-4 hours at 37°C. An MOI of 0.01 is often a good starting point to ensure a spreading infection.

-

Washing: Wash the cells twice with PBS to remove the unbound virus.

-

Plating and Treatment: Resuspend the infected cells in fresh culture medium and plate them into a 96-well plate at 1 x 10⁴ cells per well. Immediately add serial dilutions of N-Acetyl O-Benzyl Lamivudine (and control compounds like Lamivudine and a vehicle control) at concentrations well below their determined CC₅₀ values.

-

Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO₂. This allows for multiple rounds of viral replication, providing a robust signal for the p24 assay.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial or in-house p24 antigen capture ELISA kit, following the manufacturer's instructions. This assay typically involves capturing the p24 antigen between two layers of antibodies and detecting it with an enzyme-linked secondary antibody that produces a colorimetric signal.

-

Calculation: Calculate the percentage of viral inhibition for each concentration relative to the virus control (infected cells with vehicle only). Plot the inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.

Integrated Workflow and Data Interpretation

The successful evaluation of N-Acetyl O-Benzyl Lamivudine requires an integrated workflow where cytotoxicity and efficacy are assessed in parallel to provide a complete picture of the compound's therapeutic potential.

Caption: Integrated workflow for the in vitro evaluation of antiviral candidates.

Data Presentation and Analysis

All quantitative data should be summarized in a clear, tabular format for easy comparison. The key metric derived from these two assays is the Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more favorable therapeutic window, signifying that the compound is potent against the virus at concentrations far below those that are toxic to the host cell.

Table 1: Hypothetical In Vitro Activity Profile

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |

| N-Acetyl O-Benzyl Lamivudine | >100 | 0.05 | >2000 |

| Lamivudine (Control) | >100 | 0.15 | >667 |

| Zidovudine (AZT, Control) | 25 | 0.01 | 2500 |

In this hypothetical example, the N-Acetyl O-Benzyl Lamivudine prodrug demonstrates a 3-fold improvement in antiviral potency (lower EC₅₀) and a correspondingly higher Selectivity Index compared to the parent drug, Lamivudine, suggesting successful prodrug design.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial in vitro assessment of N-Acetyl O-Benzyl Lamivudine. A successful outcome, characterized by a low EC₅₀ and a high SI value relative to the parent drug, would provide strong justification for advancing the compound to the next stages of preclinical development.

Subsequent studies should include:

-

Mechanism of Action Confirmation: Performing intracellular triphosphate assays to confirm that the prodrug is indeed converted to the active 3TC-TP.

-

Resistance Profiling: Evaluating the compound's activity against a panel of HIV-1 strains with known resistance mutations to Lamivudine and other NRTIs.[12]

-

Evaluation in Primary Cells: Confirming the antiviral activity in more physiologically relevant cell types, such as peripheral blood mononuclear cells (PBMCs).

By adhering to these rigorous, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development pipeline.

References

-

New Drug Approvals. (2016, March 18). LAMIVUDINE. [Link]

-

Patel, R., & Pilkington, V. (2023). Lamivudine. In StatPearls. StatPearls Publishing. [Link]

-

Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. (2024, June 20). YouTube. [Link]

-

Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. Nucleosides, Nucleotides & Nucleic Acids. [Link]

- Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry.

-

Singh, S., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virus Research. [Link]

-

Fiscus, S. A., et al. (2005). Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions. Journal of Clinical Microbiology. [Link]

-

Basavoju, S., et al. (2007). Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs. Bioorganic & Medicinal Chemistry. [Link]

-

Request PDF. (2025, August 7). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]

-

Rauf, A., et al. (2015). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][3]benzothiazin-2(4H)-yl)acetamides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lamivudine?. [Link]

-

Mayo Clinic. (2025, September 30). Lamivudine (oral route). [Link]

-

Creative Diagnostics. Screening and Evaluation of Anti-HIV Antivirals. [Link]

-

Icosagen. Understanding HIV Diagnostic Testing: The Role of p24 Antibodies. [Link]

-

bioRxiv. (2020, June 20). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. [Link]

-

Clinical Info .HIV.gov. Lamivudine Patient Drug Record. [Link]

-

Clinical Info .HIV.gov. Laboratory Testing: Drug-Resistance Testing. [Link]

-

Morcilla, V., et al. (2021). Ultrasensitive Detection of p24 in Plasma Samples from People with Primary and Chronic HIV-1 Infection. ASM Journals. [Link]

-

ClinPGx. (2011, May 12). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

- Google Patents. WO2011141805A2 - An improved process for the manufacture of lamivudine.

-

PubChem - NIH. Lamivudine. [Link]

-

MDPI. (2022). Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology. [Link]

-

Moore, J. P., & Jarrett, R. F. (1988). p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents. Journal of Virological Methods. [Link]

-

Hoggard, P. G., et al. (1997). The intracellular activation of lamivudine (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. Antiviral Chemistry & Chemotherapy. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

aidsmap. (2024, August 24). Lamivudine. [Link]

-

ResearchGate. In-vitro Assays for Determining Anti-HIV Potential of Phytochemicals. [Link]

-

aidsmap. What is p24 antigen?. [Link]

-

YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. [Link]

-

PubMed Central. (2020). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]

-

PubMed. (2015, March 15). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1][3]benzothiazin-2(4H)-yl)acetamides. [Link]

-

MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Lamivudine | aidsmap [aidsmap.com]

- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is p24 antigen? | aidsmap [aidsmap.com]

- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

preliminary toxicity profile of N-Acetyl O-Benzyl Lamivudine

Initiating Preliminary Research

I've started with broad Google searches to collect initial information. My focus is on N-Acetyl O-Benzyl Lamivudine's toxicity profile, synthesis, mechanism of action, and any existing toxicological data.

Analyzing Toxicity Data

Developing Detailed Protocols

I'm now diving deeper, creating detailed, step-by-step experimental protocols for each key toxicity assay. My focus is on clearly explaining the reasoning behind assay choices, cell lines, and chosen endpoints. I'm also designing Graphviz diagrams for visual workflow representation. I'll summarize any available quantitative data in structured tables. I am also incorporating in-text citations and compiling a comprehensive reference section with verifiable URLs. This will culminate in a complete technical guide.

Initiating Literature Search

I've hit a roadblock in the hunt for a specific toxicity profile. My initial search didn't unearth any direct studies on the compound itself. Instead, I'm finding information related to Lamivudine toxicity, synthesis details, and general data on N-Acetyl O-Benzyl Lamivudine as a protected intermediate. It looks like I might have to pivot the search strategy.

Adapting Search Strategy

My original search was fruitless; I still lack a specific toxicity profile for the compound. The results pointed toward Lamivudine's toxicity and synthesis details. Now, I'm adapting. The plan is to create a technical guide, extrapolating from Lamivudine's known issues and standard assays. It'll outline methods for evaluating this derivative's preliminary toxicity. The guide will introduce Lamivudine, its mechanism, and outline a framework for assessment.

Formulating Guide Outline

My search still hasn't yielded a ready-made toxicity profile. I'm building a technical guide instead. I've structured it with an introduction to Lamivudine, its mechanism, and known toxicities. Next, it will briefly cover the derivative's chemical specifics. The main part will detail proposed in vitro assays: cytotoxicity, hepatotoxicity (with human hepatocyte cell lines), and mitochondrial toxicity assays. The goal is to provide a practical framework.

Developing Technical Guide

I've revised my approach again. My search yielded limited direct data, so I'm now drafting a detailed technical guide. It outlines how to create a preliminary toxicity profile. I will discuss Lamivudine's properties, then delve into in vitro assays – cytotoxicity, hepatotoxicity, and mitochondrial toxicity, including protocols. I'll then move onto in vivo assays, and finish up with data interpretation.

Synthesizing Profile Proposal

I've shifted focus to synthesizing a proposed toxicity profile, as direct data remains elusive. My technical guide will detail essential methodologies, extrapolated from Lamivudine's known toxicity. I plan to incorporate sections on in vitro (cytotoxicity, hepatotoxicity, mitochondrial toxicity, genotoxicity) and in vivo assays, including data interpretation strategies. I'm aiming to provide a comprehensive framework, using clear protocols and hypothetical data for illustration.

Methodological & Application

Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-Acetyl O-Benzyl Lamivudine as a Novel Anti-HIV Agent

Abstract: This document provides a comprehensive experimental framework for the in vitro evaluation of N-Acetyl O-Benzyl Lamivudine, a novel derivative of the established nucleoside reverse transcriptase inhibitor (NRTI), Lamivudine. Recognizing the compound's status as a new chemical entity, these protocols are designed to systematically characterize its cytotoxic profile, antiviral efficacy, and mechanism of action. The methodologies detailed herein are based on established principles for the assessment of antiretroviral drugs and their prodrugs, providing a robust pathway for its preclinical development.

Introduction: Rationale and Scientific Premise

Lamivudine is a cornerstone of antiretroviral therapy, functioning as a nucleoside analog that, upon intracellular phosphorylation, terminates the elongation of the viral DNA chain by HIV's reverse transcriptase.[1][2][3] The modifications proposed in N-Acetyl O-Benzyl Lamivudine—the N-acetylation of the cytosine base and O-benzylation of the oxathiolane ring—suggest a prodrug strategy. Prodrugs are often designed to enhance pharmacokinetic properties such as oral bioavailability, cellular permeability, and tissue distribution, with the goal of improving therapeutic efficacy and reducing off-target toxicities.[4][5]

The O-benzyl group is a bulky, lipophilic moiety that likely renders the molecule inactive until it is cleaved intracellularly. This cleavage would release the N-acetylated form of Lamivudine, which would then require phosphorylation to its active triphosphate metabolite to exert its antiviral effect. The N-acetyl group may further modulate the compound's solubility and interaction with cellular transporters and metabolic enzymes.[6]

This application note outlines a logical, multi-stage experimental plan to test this hypothesis, starting from basic cytotoxicity to detailed mechanistic studies.

Pre-Assay Compound Characterization

Before initiating biological assays, it is critical to determine the fundamental physicochemical properties of N-Acetyl O-Benzyl Lamivudine.

-

Solubility Assessment: Determine the compound's solubility in aqueous solutions (e.g., cell culture media) and organic solvents (e.g., DMSO). This is crucial for preparing accurate stock solutions and understanding potential limitations in assay design.

-

Stability Analysis: Evaluate the compound's stability in the chosen solvent and under assay conditions (e.g., 37°C, 5% CO2) over the time course of the experiments. This can be assessed by techniques such as HPLC.

Stage 1: In Vitro Cytotoxicity Assessment

The primary goal of this stage is to determine the concentration range at which N-Acetyl O-Benzyl Lamivudine is toxic to the host cells used for antiviral assays. This is essential for distinguishing between antiviral activity and non-specific cell killing.

Principle

Cytotoxicity is assessed by measuring the metabolic activity of cells exposed to a range of compound concentrations. Assays like MTT or XTT are colorimetric methods where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT/XTT Cytotoxicity Assay

-

Cell Plating: Seed susceptible cell lines (e.g., MT-4, CEM-SS, or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well microtiter plate at a predetermined optimal density.

-

Compound Preparation: Prepare a serial dilution of N-Acetyl O-Benzyl Lamivudine and the parent compound, Lamivudine, in cell culture medium. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubation: Add the diluted compounds to the appropriate wells and incubate the plate for a period that mirrors the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

| Compound | Cell Line | CC50 (µM) |

| N-Acetyl O-Benzyl Lamivudine | MT-4 | TBD |

| Lamivudine | MT-4 | TBD |

| N-Acetyl O-Benzyl Lamivudine | CEM-SS | TBD |

| Lamivudine | CEM-SS | TBD |

| N-Acetyl O-Benzyl Lamivudine | PBMCs | TBD |

| Lamivudine | PBMCs | TBD |

TBD: To Be Determined

Stage 2: In Vitro Antiviral Efficacy Assay

This stage directly measures the ability of the compound to inhibit HIV-1 replication in a cell culture system.

Principle

The most common methods for quantifying HIV-1 replication in vitro involve measuring the production of the viral core protein p24 or the activity of the reverse transcriptase enzyme in the culture supernatant.[10][11] A reduction in p24 levels or RT activity in the presence of the compound indicates antiviral activity.

Protocol: HIV-1 p24 Antigen Capture ELISA

-

Cell Infection: Pre-treat target cells (e.g., MT-4 or activated PBMCs) with various non-toxic concentrations of N-Acetyl O-Benzyl Lamivudine and Lamivudine for 2 hours.[12]

-

Viral Challenge: Infect the pre-treated cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 NL4-3) for 3 hours.[12]

-

Washing and Incubation: Wash the cells to remove the initial viral inoculum and resuspend them in fresh medium containing the respective compound concentrations. Incubate for 3-5 days.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial or in-house ELISA kit.[11][13] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary enzyme-linked antibody.[11]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as CC50 / EC50.

Experimental Workflow Visualization

Sources

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ablinc.com [ablinc.com]

- 12. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Studies with N-Acetyl O-Benzyl Lamivudine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for N-Acetyl O-Benzyl Lamivudine in Preclinical Research

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV and Hepatitis B virus (HBV) infections.[1] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, which acts as a chain terminator for viral DNA synthesis.[2][3] However, challenges such as cellular uptake, phosphorylation efficiency, and potential for drug resistance necessitate the exploration of novel therapeutic strategies.[2]

N-Acetyl O-Benzyl Lamivudine is a prodrug of lamivudine, designed to enhance its physicochemical and pharmacokinetic properties. The N-acetylation and O-benzylation of the parent molecule are intended to increase its lipophilicity, potentially improving membrane permeability and oral bioavailability. The central hypothesis is that these modifications will facilitate enhanced delivery of lamivudine to target cells, where it will be subsequently metabolized to its active form. This application note provides a comprehensive guide for researchers on establishing an appropriate dosage of N-Acetyl O-Benzyl Lamivudine for in vivo animal studies, a critical step in its preclinical development.

II. Preclinical Study Design: A Roadmap to Determining Optimal Dosage

The determination of an effective and safe dosage for a novel prodrug like N-Acetyl O-Benzyl Lamivudine requires a systematic and rigorous approach. The following sections outline the essential phases of this process, emphasizing ethical considerations and scientific validity.

A. Ethical Considerations in Animal Research

All animal studies must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment, minimization of pain and distress, and the use of the minimum number of animals necessary to obtain statistically significant results.

B. Selection of Animal Models

The choice of animal model is contingent on the therapeutic indication.

-

For HIV Research: As HIV-1 does not efficiently infect most non-human species, common models include humanized mice (engrafted with human hematopoietic stem cells or tissues) and non-human primates (NHPs) infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV).[4][5][6]

-

For HBV Research: Several animal models are available for HBV research, including transgenic mice expressing HBV genes, and humanized mice with chimeric human livers.[7][8][9][10][11][12]

C. The Imperative of Dose-Ranging Studies

Given the absence of published in vivo data for N-Acetyl O-Benzyl Lamivudine, a dose-ranging study is the mandatory first step. The primary objectives of this study are to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range.

III. Protocol 1: Dose-Ranging and Acute Toxicity Assessment

This protocol provides a stepwise approach to conducting a dose-ranging study for N-Acetyl O-Benzyl Lamivudine in a rodent model (e.g., mice or rats).

A. Preparation of N-Acetyl O-Benzyl Lamivudine Formulation

-

Compound Characterization: Obtain the certificate of analysis for N-Acetyl O-Benzyl Lamivudine, confirming its identity, purity, and any special handling requirements.

-

Vehicle Selection: Due to its predicted lipophilicity, N-Acetyl O-Benzyl Lamivudine may require a non-aqueous vehicle for solubilization. Common vehicles for oral administration in rodents include:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in water

-

10% Tween® 80 in saline

-

Corn oil

-

A mixture of polyethylene glycol (PEG) 400 and water It is crucial to first assess the solubility of N-Acetyl O-Benzyl Lamivudine in a small panel of vehicles to select the most appropriate one. The chosen vehicle should be non-toxic at the administered volume.

-

-

Formulation Preparation:

-

Accurately weigh the required amount of N-Acetyl O-Benzyl Lamivudine.

-

Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.

-

Prepare fresh formulations daily unless stability data indicates otherwise.

-

B. Experimental Procedure

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group). Include a vehicle control group that receives the vehicle alone.

-

Dose Selection (Starting Point Calculation): In the absence of direct data, the starting dose for N-Acetyl O-Benzyl Lamivudine can be estimated based on the known effective doses of lamivudine in the selected animal species.

-

Molecular Weight Conversion:

-

Lamivudine Molecular Weight: ~229.26 g/mol

-

N-Acetyl O-Benzyl Lamivudine Molecular Weight: ~375.4 g/mol

-

Correction Factor = (MW of N-Acetyl O-Benzyl Lamivudine) / (MW of Lamivudine) ≈ 1.64

-

-

Example Calculation for Mice:

-

A reported effective dose of lamivudine in mice is 25 mg/kg/day.[8]

-

Estimated starting dose of N-Acetyl O-Benzyl Lamivudine = 25 mg/kg/day * 1.64 ≈ 41 mg/kg/day.

-

-

Dose Escalation: Subsequent doses can be escalated in multiples (e.g., 2x or 3x) of the starting dose. A suggested dose range for the initial study could be 40 mg/kg, 80 mg/kg, and 160 mg/kg.

-

-

Administration: Administer the formulation via the intended clinical route, typically oral gavage for initial studies.

-

Monitoring:

-

Clinical Observations: Observe animals for any signs of toxicity, including changes in behavior, appearance, and activity levels, at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and daily thereafter for 14 days.

-

Body Weight: Record the body weight of each animal prior to dosing and daily thereafter.

-

Food and Water Consumption: Monitor and record daily.

-

-

Endpoint and Data Collection:

-

At the end of the 14-day observation period, euthanize the animals.

-

Collect blood samples for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

C. Data Analysis and Interpretation

-

The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

-

Analyze the clinical chemistry and hematology data for any dose-dependent changes.

-

The histopathology results will reveal any organ-specific toxicities.

IV. Protocol 2: Efficacy Evaluation in an Animal Model of Infection

Once a safe dose range has been established, the efficacy of N-Acetyl O-Benzyl Lamivudine can be evaluated in a relevant disease model.

A. Experimental Design

-

Animal Model: Utilize an appropriate animal model for HIV or HBV infection.

-

Infection: Infect the animals with the virus according to established protocols.

-

Treatment Groups:

-

Vehicle Control (infected, untreated)

-

Positive Control (infected, treated with a known effective dose of lamivudine)

-

N-Acetyl O-Benzyl Lamivudine Treatment Groups (infected, treated with 2-3 doses selected from the dose-ranging study, bracketing the anticipated effective dose).

-

-

Dosing Regimen: Administer the compounds daily for a specified duration (e.g., 7-21 days).

-